molecular formula C6H6ClNO2 B1366410 2-Chloro-6-(hydroxymethyl)pyridin-3-ol CAS No. 208519-41-9

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Cat. No. B1366410
M. Wt: 159.57 g/mol
InChI Key: NQELPILICRHYOE-UHFFFAOYSA-N
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Description

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 . It has a molecular weight of 159.57 .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-(hydroxymethyl)pyridin-3-ol is 1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 .


Physical And Chemical Properties Analysis

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a solid substance . It has a melting point of 133 - 135 degrees Celsius .

Scientific Research Applications

Formation in Food Products

  • Formation in Honey and Model Systems : 2-Chloro-6-(hydroxymethyl)pyridin-3-ol can form in food products such as honey through the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds. This process is influenced by factors like pH, temperature, and reaction time (Hidalgo, Lavado-Tena, & Zamora, 2020).

Chemical and Structural Analysis

  • Vibrational and Conformational Studies : Detailed theoretical and experimental studies, including FTIR and FT-Raman spectroscopy, have been conducted on similar compounds like 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine. These studies help understand the compound's electronic properties and molecular structure (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).

Application in Biochemistry

  • In Biomimetic Models : It has been used in synthesizing biomimetic models for the active site of [Fe]hydrogenase, which is crucial in understanding the enzyme's function and potentially developing artificial enzymes (Song et al., 2012).

Application in Material Science

  • In Magnetic and Optical Properties : This compound has been utilized in the initial employment in 4f metal chemistry, leading to the development of new families of Ln(III)(9) clusters with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).

Synthetic Chemistry Applications

  • In Organic Synthesis : The compound plays a role in the synthesis of various organic compounds, like 6-substituted pyridin-3-yl C-nucleosides, which are important in medicinal chemistry (Joubert, Pohl, Klepetérová, & Hocek, 2007).

Biotechnological Applications

  • In Biotechnological Processes : There is potential for its use in biotechnological processes, as demonstrated by studies on oxyfunctionalization of pyridine derivatives using specific bacterial strains (Stankevičiūtė et al., 2016)

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

2-chloro-6-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQELPILICRHYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465354
Record name 2-chloro-6-(hydroxymethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

CAS RN

208519-41-9
Record name 2-chloro-6-(hydroxymethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-pyridinol (20.0 g, 0.154 mole), NaHCO3 (19.5 g, 0.232 mole, 1.5 equ), and 150 mL of water are placed in a flask. The flask is placed in an oil bath at 90° C., and after 5 min, 37% aqueous formaldehyde (40.5 mL, 0.541 mole, 3.5 equ) is added in six unequal doses in the following order: 12 mL, 3×8 mL, then 2.2 mL all at 90-min intervals and then the final 2.3 mL after the reaction stirs for 15 h at 90° C. The reaction is stirred at 90° C. for another 4 h and then cooled by placing the flask in an ice bath. The pH of the reaction is then adjusted to 1 using 6N HCl. The reaction is stirred for 1.5 h in an ice bath allowing an undesired solid to form. The undesired solid is removed by filtration, and the filtrate is extracted seven times with EtOAc. The combined organic extracts are concentrated in vacuo, toluene is added to the flask and removed in vacuo to azeotrope water, and then CH2Cl2 is added and removed in vacuo to obtain 2-chloro-6-(hydroxymethyl)-3-pyridinol as a pale yellow solid (81% yield) sufficiently pure for subsequent reaction. MS (EI) for C6H6ClNO2, m/z: 159(M)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-3-pyridinol (20.0 g, 0.154 mole and NaHCO3 (19.5g, 0.232 mole, 1.5 equ) are dissolved in 150 ml of water. The reaction mixture is placed in an oil bath at 90° C. and after 5 min is treated with 37% aqueous formaldehyde (40.5 ml, 0.541 mole, 3.5 equ) which is added in six unequal doses; 12 ml initially, 3×8 ml followed by 1×2.2 ml all at 90 min intervals with the final 2.3 ml added after maintaining at 90° C. overnight (15 h). After stirring in the 90° C. bath for an additional 4 h, the flask is placed in ice bath, and the contents are treated with 100 ml of crushed ice, acidified with 39 ml of 6 N HCl to pH 1, and the precipitated material is stirred for 1.5 h in an ice bath. The undesired solid is removed by filtration, and the filtrate is extracted seven times with EtOAc. The combined organic extracts are concentrated at reduced pressure, treated with toluene, reconcentrated on rotary evaporator to azeotrope most of the water, suspended in CH2Cl2 and reconcentrated again at reduced pressure to obtain 19.9 g (81%) of 2-chloro-6-(hydroxymethyl)-3-pyridinol as a pale yellow solid sufficiently pure for subsequent reaction. MS for C6H6ClNO2: m/z: 159 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
39 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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